L-N5-(1-Iminopropyl) ornithine (hydrochloride)
Overview
Description
Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase, an enzyme responsible for the conversion of L-arginine to nitric oxide and citrulline . This compound is particularly significant in the study of nitric oxide synthase due to its ability to inhibit the enzyme’s activity, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
The synthesis of Methyl-L-NIO hydrochloride involves the reaction of N5-(1-iminopropyl)-L-ornithine with hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl-L-NIO hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of Methyl-L-NIO hydrochloride, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Methyl-L-NIO hydrochloride is widely used in scientific research due to its ability to inhibit nitric oxide synthase. Some of its applications include:
Chemistry: Used as a tool to study the mechanisms of nitric oxide synthase and its inhibitors.
Biology: Employed in the study of cellular processes involving nitric oxide, such as signal transduction and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions associated with nitric oxide overproduction, such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide synthase
Mechanism of Action
Methyl-L-NIO hydrochloride exerts its effects by competitively inhibiting nitric oxide synthase. It competes with L-arginine for the enzyme’s binding site, thereby preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition reduces the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Comparison with Similar Compounds
Methyl-L-NIO hydrochloride is similar to other nitric oxide synthase inhibitors, such as ethyl-L-NIO and L-NIO. it is unique in its specific inhibitory potency and selectivity for different isoforms of nitric oxide synthase. For example, Methyl-L-NIO hydrochloride is more potent against neuronal nitric oxide synthase compared to endothelial and inducible isoforms . This selectivity makes it a valuable tool for studying the specific roles of different nitric oxide synthase isoforms in various biological processes .
Similar Compounds
- Ethyl-L-NIO
- L-NIO
- N5-(1-Imino-3-butenyl)-L-ornithine
Properties
IUPAC Name |
(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRJPGCWHNIBW-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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